molecular formula C4H9ClN2O B1406622 1,3-Oxazinan-2-imine hydrochloride CAS No. 173556-96-2

1,3-Oxazinan-2-imine hydrochloride

Cat. No.: B1406622
CAS No.: 173556-96-2
M. Wt: 136.58 g/mol
InChI Key: VAJRHCFTDYXLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Oxazinan-2-imine hydrochloride” is a chemical compound . It is used for pharmaceutical testing and can be purchased from various suppliers .


Synthesis Analysis

The synthesis of 1,3-oxazinan-2-ones, which are related to this compound, has been reported in the literature. One method involves the intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids . The reaction proceeds under metal-free conditions and is promoted by ecofriendly silica-supported HClO4 as the catalyst and methanol as the solvent . Another method involves starting from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) .


Chemical Reactions Analysis

The formation of six-membered cyclic carbonates was achieved by intermolecular cyclization reaction via double B Ac 2 mechanism . Cyclization reactions have been carried out in neat as EC acted both as solvent and reagent .

Scientific Research Applications

Synthesis and Catalysis

1,3-Oxazinan-2-imine hydrochloride is a versatile compound used in various synthetic processes. For example, Liu and Sun (2014) reported the use of a cobalt catalyst for the cycloaddition of epoxides, imines, and carbon monoxide to produce 1,3-oxazinan-4-ones. This process is notable for its high yields and atom-economic route to heterocycles from simple starting materials.

Enantioselective Synthesis

The compound has significant applications in enantioselective synthesis. Nimmagadda, Zhang, and Antilla (2014) developed a method for the enantioselective one-pot synthesis of 1,3-oxazolidines and 1,3-oxazinanes via hemiaminal intermediates using a chiral magnesium phosphate catalyst (Nimmagadda, Zhang, & Antilla, 2014).

Novel Synthetic Routes

Trifunović et al. (2010) reported a simple and efficient synthesis of N-substituted 1,3-oxazinan-2-ones, demonstrating the versatility of this compound in producing various substitution patterns in heterocyclic compounds (Trifunović et al., 2010).

Chiral Auxiliary in Pharmaceutical Synthesis

The compound is useful in synthesizing pharmaceutical compounds and amino alcohols. Ella-Menye, Sharma, and Wang (2005) described a new method to synthesize chiral 1,3-oxazinan-2-ones from carbohydrate derivatives (Ella-Menye, Sharma, & Wang, 2005).

Application in Multicomponent Reactions

Qi, Zhang, and Xu (2011) explored the synthesis of 2,3,6-trisubstituted 2H-1,3-oxazin-4(3H)-one derivatives via a tertiary amine-induced reaction of imines with 2-diazo-3-oxoalkanals under mild conditions, demonstrating the utility of this compound in multicomponent reactions (Qi, Zhang, & Xu, 2011).

Safety and Hazards

The safety data sheet for 1,3-oxazinan-2-imine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and wash thoroughly after handling .

Biochemical Analysis

Biochemical Properties

1,3-Oxazinan-2-imine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino alcohols and carbonates, facilitating the formation of six-membered cyclic carbonates through intermolecular cyclization reactions . These interactions are crucial for its function in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes and functions. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, it may impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby influencing gene expression and cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind to specific enzymes and proteins, altering their activity and function . This binding can lead to the inhibition or activation of enzymatic reactions, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its structure and activity even under harsh conditions, such as exposure to strong acids or bases . This stability allows for prolonged use in laboratory experiments, providing consistent results over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition or disruption of cellular processes . It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to participate in the conversion of carbon dioxide into cyclic carbonates, a process catalyzed by metal-organic frameworks . This interaction with metabolic pathways highlights its potential role in biochemical reactions and its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues or cellular compartments can influence its effectiveness and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interaction with biomolecules and its role in cellular processes.

Properties

IUPAC Name

5,6-dihydro-4H-1,3-oxazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c5-4-6-2-1-3-7-4;/h1-3H2,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJRHCFTDYXLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(OC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Oxazinan-2-imine hydrochloride
Reactant of Route 2
1,3-Oxazinan-2-imine hydrochloride
Reactant of Route 3
1,3-Oxazinan-2-imine hydrochloride
Reactant of Route 4
1,3-Oxazinan-2-imine hydrochloride
Reactant of Route 5
1,3-Oxazinan-2-imine hydrochloride
Reactant of Route 6
1,3-Oxazinan-2-imine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.